Tert-butyl 4-(2-bromoethoxy)phenylcarbamate

Catalog No.
S825830
CAS No.
959239-07-7
M.F
C13H18BrNO3
M. Wt
316.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(2-bromoethoxy)phenylcarbamate

CAS Number

959239-07-7

Product Name

Tert-butyl 4-(2-bromoethoxy)phenylcarbamate

IUPAC Name

tert-butyl N-[4-(2-bromoethoxy)phenyl]carbamate

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-10-4-6-11(7-5-10)17-9-8-14/h4-7H,8-9H2,1-3H3,(H,15,16)

InChI Key

WBFZSVLIQOAVEV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCBr

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCBr

Tert-butyl 4-(2-bromoethoxy)phenylcarbamate is a chemical compound with the molecular formula C15H22BrNO3 and a molecular weight of approximately 336.25 g/mol. This compound features a carbamate functional group attached to a phenyl ring, which is further substituted with a bromoethoxy group. The presence of these functional groups contributes to its unique chemical properties, making it relevant in various biochemical applications.

The compound is typically a solid at room temperature and exhibits lipophilicity, indicated by its Log P value of approximately 3.02, which suggests good permeability across biological membranes. Its solubility in water is relatively low, measured at about 0.0941 mg/mL, which influences its behavior in biological systems .

Typical for carbamates. These include:

  • Hydrolysis: In the presence of water or aqueous conditions, the carbamate bond can hydrolyze, releasing the corresponding amine and carbonic acid derivatives.
  • Nucleophilic Substitution: The bromo group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Decomposition: Under certain conditions, such as elevated temperatures or acidic environments, the compound may decompose, affecting its stability and reactivity.

These reactions are essential for understanding the compound's potential transformations in biological systems and synthetic applications .

Tert-butyl 4-(2-bromoethoxy)phenylcarbamate exhibits significant biological activity, particularly in biochemical pathways. It has been noted to interact with various enzymes and proteins, potentially acting as an inhibitor or modulator of enzymatic activity. Such interactions can lead to alterations in cellular signaling pathways and gene expression.

Mechanism of Action

The molecular mechanism involves binding to specific sites on target enzymes or proteins, which can inhibit their activity by obstructing substrate access or altering conformational states. Additionally, it may influence transcription factors or other regulatory proteins, thereby affecting gene transcription and protein synthesis within cells.

Cellular Effects

This compound's impact on cellular metabolism is notable; it may alter metabolic enzyme activities, leading to changes in metabolic fluxes and energy production within cells. Such effects can have implications for cellular growth and differentiation processes.

The synthesis of tert-butyl 4-(2-bromoethoxy)phenylcarbamate typically involves the reaction of di-tert-butyl dicarbonate with p-aminophenylethyl bromide hydrobromide in the presence of triethylamine as a base. This reaction is conducted under controlled conditions:

  • Reagents: Di-tert-butyl dicarbonate, p-aminophenylethyl bromide hydrobromide, triethylamine.
  • Procedure: The reagents are mixed and stirred at room temperature for approximately 24 hours to facilitate the reaction.
  • Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain pure tert-butyl 4-(2-bromoethoxy)phenylcarbamate .

Tert-butyl 4-(2-bromoethoxy)phenylcarbamate finds applications in various fields:

  • Pharmaceutical Research: Due to its biological activity, it is investigated for potential therapeutic uses, particularly as an enzyme inhibitor.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis for developing more complex molecules.
  • Biochemical Studies: Its interactions with biomolecules make it valuable for studying enzyme kinetics and cellular processes .

Studies on the interactions of tert-butyl 4-(2-bromoethoxy)phenylcarbamate with biomolecules have revealed insights into its potential as a drug candidate. These studies often focus on:

  • Enzyme Inhibition: Evaluating how effectively the compound inhibits specific enzymes can provide information on its therapeutic potential.
  • Binding Affinity: Understanding the binding dynamics between this compound and target proteins helps elucidate its mechanism of action.
  • Cellular Uptake: Investigating how this compound is transported into cells informs its bioavailability and efficacy in biological systems.

Several compounds share structural similarities with tert-butyl 4-(2-bromoethoxy)phenylcarbamate. Here are some notable examples:

Compound NameSimilarityKey Features
Tert-butyl (4-(bromomethyl)phenyl)carbamate1.00Contains a bromomethyl group instead of bromoethoxy
Tert-butyl (4-hydroxymethyl)phenylcarbamate0.83Features a hydroxymethyl group
N-Boc-2-(4-Aminophenyl)ethanol0.83Contains an amino group instead of bromoethoxy
Tert-butyl (3-(bromomethyl)phenyl)carbamate1.00Similar structure with different positioning of bromomethyl
Tert-butyl (4-bromo-2-methylphenyl)carbamate0.82Methyl substitution instead of ethoxy

These compounds demonstrate variations in substituents that can significantly affect their biological activity and chemical properties. The unique combination of a bromoethoxy group and a carbamate moiety in tert-butyl 4-(2-bromoethoxy)phenylcarbamate distinguishes it from these similar compounds, potentially enhancing its specificity and efficacy in targeted applications .

Tert-butyl 4-(2-bromoethoxy)phenylcarbamate (CAS: 959239-07-7) is a brominated aromatic carbamate with the molecular formula $$ \text{C}{13}\text{H}{18}\text{BrNO}_3 $$ and a molecular weight of 316.19 g/mol. Its IUPAC name, tert-butyl N-[4-(2-bromoethoxy)phenyl]carbamate, reflects its structural components: a tert-butyl carbamate group and a 2-bromoethoxy substituent at the para position of a phenyl ring. Common synonyms include tert-butyl 4-(2-bromoethoxy)phenylcarbamate and MFCD09954951.

Key physicochemical properties include:

  • Log P: ~3.02, indicating moderate lipophilicity.
  • Solubility: Low aqueous solubility (0.0941 mg/mL).
  • Spectroscopic signatures:
    • NMR: Tert-butyl protons appear as a singlet at δ 1.48 ppm, while bromoethoxy signals resonate at δ 3.6–4.5 ppm.
    • HRMS: Distinct bromine isotope pattern (M and M+2 peaks in 1:1 ratio).

Historical Development in Synthetic Organic Chemistry

The compound emerged as a strategic intermediate in the late 20th century, coinciding with advancements in carbamate chemistry. The tert-butoxycarbonyl (Boc) group, introduced in the 1960s, became a cornerstone in peptide synthesis due to its acid-labile protection of amines. The bromoethoxy moiety, a versatile electrophilic handle, enabled nucleophilic substitutions and cross-coupling reactions, aligning with the rise of transition-metal catalysis in the 1990s.

Role as a Key Intermediate in Carbamate Chemistry

This compound bridges carbamate protection strategies and functional group transformations:

  • Boc group: Provides temporary amine protection, removable under acidic conditions (e.g., trifluoroacetic acid).
  • Bromoethoxy group: Facilitates alkylation, arylation, or cyclization reactions via $$ S_N2 $$ displacement or metal-catalyzed couplings.

The synthesis of tert-butyl 4-(2-bromoethoxy)phenylcarbamate relies fundamentally on conventional alkylation protocols that have been extensively studied and optimized for carbamate formation [2]. These protocols encompass nucleophilic substitution mechanisms and phase-transfer catalysis approaches, each offering distinct advantages for different synthetic applications.

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions represent the cornerstone of carbamate synthesis, proceeding through well-established SN1 and SN2 mechanisms [3] [4] [5]. The SN2 mechanism operates through a concerted process where the nucleophile attacks the electrophilic carbon atom while the leaving group simultaneously departs, resulting in inversion of configuration [5] [6]. This mechanism is particularly favored for primary and secondary alkyl halides, with reaction rates following the order: methyl > primary > secondary [5].

For the synthesis of tert-butyl 4-(2-bromoethoxy)phenylcarbamate, the SN2 mechanism typically involves the reaction of 4-hydroxyphenyl tert-butyl carbamate with 2-bromoethanol or related bromoethyl derivatives [7]. The reaction proceeds optimally at temperatures ranging from room temperature to 70°C, with reaction times of 2-24 hours depending on the specific substrate and conditions employed [8] [9]. Typical yields range from 60-85% under optimized conditions [8].

The SN1 mechanism, characterized by a stepwise process involving carbocation formation, becomes more prevalent with tertiary substrates and in polar protic solvents [5] [6]. This mechanism operates through initial formation of a carbocation intermediate, followed by nucleophilic attack. The reaction rate depends only on the concentration of the substrate, making it a unimolecular process [5]. Temperature ranges of 40-80°C are typically employed, with reaction times of 1-12 hours yielding 45-70% of the desired product [8] [9].

Base catalysis plays a crucial role in both mechanisms, with sodium hydroxide, potassium carbonate, and cesium carbonate being commonly employed [10] [7]. The choice of base significantly influences reaction kinetics and selectivity. Stronger bases like cesium carbonate often provide higher yields but may lead to increased side reactions [10].

Phase-Transfer Catalysis Approaches

Phase-transfer catalysis represents a powerful methodology for carbamate synthesis, enabling reactions between reagents in immiscible phases through the use of quaternary ammonium or phosphonium salts [11] [12] [13]. This approach offers several advantages, including mild reaction conditions, high selectivity, and the ability to use aqueous bases instead of expensive anhydrous reagents [12] [13].

Tetrabutylammonium bromide emerges as the most effective phase-transfer catalyst for carbamate alkylation reactions, with optimal loadings of 2-10 mol% relative to the substrate [10] [14]. The catalyst facilitates the transfer of hydroxide or carbonate ions from the aqueous phase to the organic phase, where they can effectively participate in the alkylation reaction [12] [13].

The mechanism involves initial extraction of the reactive anion from the aqueous phase by the lipophilic quaternary ammonium cation, followed by transport across the phase boundary [12] [13]. The ion pair then reacts with the organic substrate in the organic phase, regenerating the catalyst for subsequent cycles [13]. This cyclical process allows for efficient turnover and high conversion rates [13].

Optimal reaction conditions for phase-transfer catalyzed synthesis include temperatures of 25-40°C, reaction times of 6-24 hours, and yields typically ranging from 70-90% [10] [14]. The use of biphasic aqueous/organic solvent systems, such as water/dichloromethane or water/ethyl acetate, provides the necessary environment for effective phase transfer [12] [13].

The isobutane to olefin ratio significantly influences both product quality and yield, with ratios of 4:1 to 15:1 being commonly employed to minimize polymerization reactions [15] [16]. Higher ratios generally result in improved octane numbers and increased yields, though economic considerations must be balanced against performance benefits [15].

Advanced Synthesis Techniques

Continuous Flow Reactor Applications

Continuous flow reactor technology represents a significant advancement in carbamate synthesis, offering enhanced control over reaction parameters and improved safety profiles compared to traditional batch processes [17] [18] [19]. The implementation of continuous flow systems for carbamate production enables precise control of temperature, pressure, and residence time, resulting in improved yields and reduced reaction times [17] [18].

The continuous flow synthesis of carbamates utilizes a multi-pump system where carbon dioxide is introduced as a carbonyl source alongside amines and alkyl halides [17] [18]. The reaction proceeds at temperatures of 70-200°C with residence times of approximately 50 minutes, achieving yields of 45-92% depending on the specific substrates employed [17] [18]. The process utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene as a base, eliminating the need for traditional catalysts [17] [18].

A key advantage of continuous flow systems lies in their ability to provide precise gas introduction and control [17] [18]. Carbon dioxide flow rates of 6.0 mL/min are maintained using mass flow controllers, while the reaction mixture is pumped at 0.25 mL/min through a 10 mL coil reactor [17] [18]. This configuration ensures optimal mixing and reaction conditions while minimizing the risk of side reactions [17] [18].

The continuous flow approach offers significant environmental benefits by eliminating the need for column chromatography in many cases [17] [18]. Products can often be purified through simple acidic treatment, involving washing with 1.5 M hydrochloric acid solution followed by drying over anhydrous sodium sulfate [17] [18]. This simplified purification process reduces solvent consumption and waste generation while maintaining high product purity [17] [18].

Temperature control in continuous flow systems is critical for optimizing both yield and selectivity [19]. The Curtius rearrangement, commonly employed in carbamate synthesis, proceeds efficiently at 135°C with residence times of 3 minutes when conducted in tube-in-tube reactors [19]. This configuration allows for effective removal of nitrogen gas generated during the reaction while maintaining precise temperature control [19].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for carbamate formation, offering rapid heating, reduced reaction times, and often improved yields compared to conventional heating methods [20] [21] [22] [23]. The application of microwave energy enables direct heating of polar molecules, resulting in more efficient energy transfer and faster reaction kinetics [20] [21].

The synthesis of cellulose carbamates using microwave heating demonstrates the effectiveness of this approach, with reactions proceeding at 255 W for 2-5 minutes to achieve nitrogen contents of 0.651-2.427% [20] [21]. The solvent-free and catalyst-free nature of microwave-assisted reactions contributes to their environmental friendliness and operational simplicity [20] [21].

Microwave-assisted synthesis of carbamates typically operates at temperatures of 120-255°C for reaction times ranging from 2-18 hours, depending on the specific substrate and desired product [22] [23] [24]. The rapid heating provided by microwave energy allows for precise temperature control and uniform heating throughout the reaction mixture [22] [23].

The optimization of microwave-assisted carbamate synthesis requires careful consideration of several parameters. Power settings of 160°C for 10 minutes have been successfully employed for the synthesis of tris-carbamate derivatives, achieving yields of 97-98% [22]. The elimination of solvent reduces environmental impact while simplifying workup procedures [22] [23].

Microwave-assisted synthesis demonstrates particular advantages for reactions involving urea as a carbonyl source [24]. The microwave energy facilitates the formation of isocyanic acid from urea, which subsequently reacts with alcohols or amines to form carbamates [24]. This approach avoids the use of phosgene or other hazardous reagents while maintaining high yields [24].

The scalability of microwave-assisted processes has been demonstrated through the synthesis of various carbamate derivatives [22] [23]. The method shows excellent functional group tolerance and can accommodate a wide range of alcohols, phenols, and amines [22] [23]. The rapid heating and cooling cycles possible with microwave technology allow for precise control of reaction conditions and minimization of side reactions [22] [23].

Purification and Isolation Strategies

Chromatographic Separation Techniques

Chromatographic separation represents the most versatile and widely employed method for carbamate purification, offering high resolution and excellent control over product purity [25] [26] [27] [28]. Silica gel column chromatography serves as the primary technique for carbamate purification, utilizing the differential adsorption properties of compounds based on their polarity [28] [29].

The effectiveness of silica gel chromatography depends on several critical parameters, including particle size, column dimensions, and mobile phase composition [28] [29]. Silica gel with particle sizes of 150-230 mesh provides optimal resolution for most carbamate separations, while maintaining reasonable flow rates [28] [29]. The use of activated silica gel, prepared by heating to 150-160°C, enhances adsorption capacity and improves separation efficiency [29].

Mobile phase selection plays a crucial role in achieving effective separations [28] [29]. Hexane/ethyl acetate gradient systems are commonly employed, with typical gradients ranging from 9:1 to 1:1 depending on the polarity of the target compound [28] [29]. The gradient rate should be optimized to achieve baseline resolution while maintaining reasonable elution times [28] [29].

High-performance liquid chromatography provides superior resolution and quantitative analysis capabilities for carbamate purification [27] [30] [31]. Reversed-phase C18 columns operating with acetonitrile/water gradients demonstrate excellent performance for carbamate separations [27] [30]. Detection at 220 nm provides high sensitivity for most carbamate compounds, with detection limits as low as 0.01 μg/L achievable under optimized conditions [27] [30].

The use of specialized stationary phases, such as cellulose carbamate derivatives, offers unique selectivity advantages for specific applications [32] [33]. These chiral stationary phases enable the separation of enantiomeric carbamates and provide orthogonal selectivity compared to conventional silica gel columns [32] [33].

Solid-phase extraction techniques provide an alternative approach for carbamate purification, particularly for large-scale applications [34] [35]. The use of C18 sorbents in solid-phase extraction cartridges enables efficient cleanup of carbamate samples while reducing solvent consumption [34] [35]. Online solid-phase extraction coupled with HPLC analysis provides automated sample preparation and analysis capabilities [35].

Recrystallization Solvent Systems

Recrystallization remains a fundamental purification technique for carbamate compounds, offering high purity products through controlled crystal formation [36] [37] [38] [39]. The success of recrystallization depends primarily on the selection of appropriate solvent systems that provide high solubility at elevated temperatures and low solubility at reduced temperatures [36] [37].

Ethanol/water systems represent the most commonly employed recrystallization solvents for polar carbamates, with ratios of 1:1 to 3:1 providing optimal performance [40] [41]. The high polarity of this system makes it particularly suitable for carbamates containing hydroxyl or amino functional groups [40] [41]. Recovery rates of 70-85% are typically achieved with this solvent system [40] [41].

Methanol/water systems offer similar advantages for highly polar carbamate compounds, with ratios of 1:1 to 2:1 providing effective recrystallization [40] [41]. The higher polarity of methanol compared to ethanol makes this system particularly effective for compounds with multiple polar substituents [40] [41]. Recovery rates of 75-90% are commonly achieved [40] [41].

For moderately polar carbamates, acetone/hexane systems provide effective recrystallization with ratios of 1:2 to 1:4 [37] [38]. This system offers good selectivity for compounds with intermediate polarity while maintaining reasonable recovery rates of 65-80% [37] [38].

Dichloromethane/hexane systems are particularly effective for lipophilic carbamates, with ratios of 1:3 to 1:5 providing optimal performance [37] [38]. The lower polarity of this system makes it suitable for carbamates containing aromatic or alkyl substituents [37] [38]. Recovery rates of 80-90% are typically achieved [37] [38].

The cooling rate during recrystallization significantly influences crystal quality and purity [36] [38] [39]. Slow cooling from the dissolution temperature to room temperature, followed by further cooling in an ice bath, promotes the formation of large, pure crystals [36] [38]. Rapid cooling tends to produce smaller crystals with higher levels of impurities [36] [38].

The use of seed crystals can facilitate crystallization in cases where spontaneous nucleation is slow [36] [38]. The addition of a small amount of pure compound to the cooled solution provides nucleation sites and promotes uniform crystal growth [36] [38]. Scratching the container walls with a glass rod can also induce crystallization in reluctant systems [36] [38].

Solvent selection criteria include the requirement for high solubility at the boiling point of the solvent and low solubility at room temperature [36] [37]. The boiling point of the solvent should be lower than the melting point of the compound to prevent oil formation during cooling [36] [37]. Additionally, the solvent should be chemically inert toward the compound and easily removable by evaporation [36] [37].

The "like dissolves like" principle provides guidance for initial solvent selection, with polar solvents being preferred for polar carbamates and nonpolar solvents for nonpolar compounds [36] [37]. Mixed solvent systems often provide optimal performance by combining the dissolution properties of polar solvents with the precipitation properties of nonpolar solvents [36] [37].

Quality control during recrystallization involves monitoring the melting point and determining the percent recovery [36] [38]. Pure compounds should exhibit sharp melting points within narrow temperature ranges, while impure samples show broad melting ranges or multiple melting points [36] [38]. Percent recovery calculations help optimize solvent ratios and cooling procedures [36] [38].

XLogP3

3.2

Dates

Last modified: 08-16-2023

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